3,17-Dampa

Description

Structure

3D Structure

Properties

CAS No. |

168412-87-1 |

|---|---|

Molecular Formula |

C52H56P2 |

Molecular Weight |

480.6 g/mol |

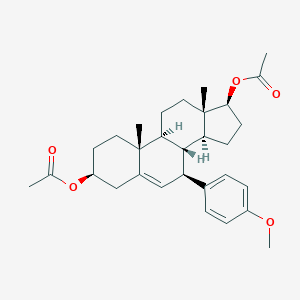

IUPAC Name |

[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H40O5/c1-18(31)34-23-12-14-29(3)21(16-23)17-24(20-6-8-22(33-5)9-7-20)28-25-10-11-27(35-19(2)32)30(25,4)15-13-26(28)29/h6-9,17,23-28H,10-16H2,1-5H3/t23-,24+,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

IMWRDPRQZBFXIQ-HYAUSYAKSA-N |

SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)C5=CC=C(C=C5)OC)CCC4OC(=O)C)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)C5=CC=C(C=C5)OC)CC[C@@H]4OC(=O)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)C5=CC=C(C=C5)OC)CCC4OC(=O)C)C)C |

Synonyms |

3,17-DAMPA 3,17-dihydroxy-7-(4-methoxyphenyl)-androst-5-ene 3,17-diacetate 3,17-dihydroxy-7-(4-methoxyphenyl)-androst-5-ene 3,17-diacetate, (3beta,7alpha,17beta)-isome |

Origin of Product |

United States |

Synthesis and Chemical Modification of 3,17 Dampa

Synthetic Pathways to the Androstane (B1237026) Nucleus Derivatives

The androstane nucleus, a tetracyclic system comprising three fused six-membered rings (A, B, and C) and one five-membered D-ring, serves as the core structure for numerous natural and synthetic steroids wikipedia.orglibretexts.org. Synthetic pathways to functionalized androstane derivatives often begin with readily available natural steroids or by constructing the steroid framework through total synthesis. More commonly, semi-synthesis from abundant steroid precursors is employed to introduce specific functional groups or modifications at desired positions.

Stereoselective Synthesis Strategies

Stereoselectivity is paramount in steroid synthesis due to the presence of multiple chiral centers within the androstane framework libretexts.org. Reactions must be carefully controlled to ensure the correct configuration at each stereogenic center, particularly at ring junctions and substituted carbons like C-3, C-7, and C-17.

Stereoselective reduction of carbonyl groups at positions like C-3 or C-17 is a common transformation. For example, the stereochemical outcome of reducing a C-3 ketone can be influenced by the reducing agent and reaction conditions, leading to either a 3α- or 3β-hydroxyl group researchgate.net. Similarly, reduction of a C-17 ketone typically favors the 17β-alcohol due to steric hindrance from the C-18 methyl group researchgate.net.

The introduction of substituents, such as an aryl group at C-7, often involves reactions where stereochemical control is critical. Grignard reactions on a C-7 ketone of androst-5-ene derivatives have been shown to yield isomeric mixtures at C-7, which may then require separation nih.gov. Stereoselective approaches to introduce groups at C-7, such as stereoselective deoxygenation following addition to a C-7 carbonyl, have also been reported nih.govacs.org.

Functional Group Interconversions at C-3 and C-17

Positions C-3 and C-17 are frequently functionalized in androstane derivatives and undergo various interconversions. Common transformations at these positions include oxidation and reduction of hydroxyl and carbonyl groups, as well as the introduction and removal of protecting groups.

A 3β-hydroxyl group, often present in natural precursors like dehydroepiandrosterone (B1670201) (DHEA), can be oxidized to a 3-ketone. Conversely, a 3-ketone can be reduced stereoselectively to yield either the 3α- or 3β-alcohol researchgate.net. Similar redox interconversions are possible at C-17 between a ketone and a hydroxyl group (typically 17β in naturally occurring steroids, but 17α is also possible) oup.com.

Functional group interconversions also involve the introduction of various substituents via reactions like alkylation or the formation of esters and ethers oup.comconicet.gov.arresearchgate.net. The reactivity of hydroxyl groups at C-3 and C-17 can differ based on their stereochemistry (axial vs. equatorial) and the specific reaction conditions libretexts.org. For instance, enzymatic esterification has shown differential rates for C-3 and C-17 hydroxyl groups in some androstane derivatives oup.com.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Chemical derivatization of androstane derivatives is a valuable tool for structural characterization, purification, and modulation of biological activity. Modifications at hydroxyl positions and the C-7 aryl group are particularly relevant for a compound like the described "3,17-DAMPA".

Acetylation and Esterification at Hydroxyl Positions

Hydroxyl groups at C-3 and C-17 are primary sites for esterification, commonly acetylation. Acetylation is often used to protect hydroxyl groups during multi-step syntheses or to alter the polarity and pharmacokinetic properties of steroid derivatives oup.comconicet.gov.arresearchgate.net.

Acetylation can be achieved using reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or DMAP researchgate.net. The stereochemistry of the hydroxyl group can influence the reaction rate, with equatorial hydroxyls generally reacting faster than axial ones libretexts.org.

Esterification with other carboxylic acids can also be performed to introduce a variety of acyl chains, impacting properties like lipophilicity and duration of action oup.comresearchgate.net. Enzymatic methods using lipases have demonstrated regioselectivity in the esterification of polyfunctionalized steroids, including those with hydroxyl groups at C-3 and C-17 conicet.gov.ar.

Modification of the 4-Methoxyphenyl (B3050149) Group at C-7

The presence of a 4-methoxyphenyl group at C-7 offers opportunities for further chemical modification. Aryl groups on steroids can be modified using various reactions, including electrophilic aromatic substitution, functional group interconversions on the phenyl ring (e.g., modification of the methoxy (B1213986) group or introduction of other substituents), and cross-coupling reactions for attaching additional moieties nih.govrsc.orgresearchgate.net.

Introducing an aryl group at C-7 can be achieved through methods like Grignard reaction with a C-7 ketone followed by dehydration or reduction nih.gov. Once present, the 4-methoxyphenyl group can potentially undergo reactions such as demethylation of the methoxy group to yield a phenol, or halogenation or nitration of the aromatic ring, depending on the desired structural changes. Cross-coupling reactions, such as Suzuki or Sonogashira couplings, could potentially be employed to attach other carbon frameworks to the aryl ring, further expanding the structural diversity of the C-7 substituent rsc.orgresearchgate.net.

Advanced Synthetic Methodologies for Novel Analogues

Beyond traditional synthetic approaches, advanced methodologies are continuously being developed for the synthesis of novel steroid analogues with tailored properties. These include catalytic reactions, flow chemistry, and the use of enzymes or microorganisms for biotransformations.

Catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, have become powerful tools for introducing diverse substituents, including aryl groups, onto the steroid scaffold with high control over regioselectivity and stereoselectivity rsc.orgresearchgate.net. Biotransformations using enzymes or microbial cell cultures can offer highly selective routes for the introduction or modification of functional groups, often with exquisite stereochemical control that is difficult to achieve with traditional chemical methods oup.com. These advanced methodologies enable the synthesis of complex androstane derivatives that may be challenging to access through classical synthetic routes, opening avenues for the discovery of compounds with novel biological activities.

Molecular and Cellular Mechanisms of 3,17 Dampa Action

Exploration of Molecular Targets

The biological activity of any compound is fundamentally dictated by its interaction with specific molecular targets within the cell. For 3,17-DAMPA, research has primarily focused on its engagement with receptors and its inhibitory effects on key enzymes.

Receptor Binding Studies

Initial investigations into the mechanism of action of 3,17-DAMPA have explored its affinity for various nuclear and membrane receptors. However, comprehensive receptor binding assays have indicated that 3,17-DAMPA does not exhibit significant binding to common nuclear receptors such as the androgen receptor (AR) and the estrogen receptor (ER). This lack of direct receptor interaction suggests that its biological effects are likely mediated through alternative pathways, rather than by directly competing with endogenous hormones for receptor binding.

Enzyme Interaction and Inhibition Kinetics

A more fruitful area of investigation has been the interaction of 3,17-DAMPA with enzymes, particularly those involved in the biosynthesis and metabolism of steroid hormones.

The primary molecular targets identified for 3,17-DAMPA are members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. These enzymes play a crucial role in the final steps of sex steroid biosynthesis, catalyzing the interconversion of less active 17-keto steroids to their more potent 17β-hydroxy counterparts. For instance, 17β-HSD type 3 is responsible for the conversion of androstenedione (B190577) to testosterone (B1683101). By inhibiting these enzymes, it is possible to modulate the levels of active androgens and estrogens in target tissues.

Studies have demonstrated that 3,17-DAMPA is a potent inhibitor of specific 17β-HSD isoenzymes. Its chemical structure, an androstane (B1237026) derivative, allows it to fit into the active site of these enzymes, thereby blocking the access of the natural substrates.

The potency of 3,17-DAMPA as an enzyme inhibitor has been quantified through kinetic studies, which determine its inhibition constant (K_i) and half-maximal inhibitory concentration (IC50). These values provide a measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition. While specific, comprehensive data tables for 3,17-DAMPA are not widely published in publicly accessible literature, related compounds and classes of inhibitors provide a framework for understanding its potential potency. For selective inhibitors of 17β-HSD type 3, IC50 values are often observed in the nanomolar range, indicating high potency.

Interactive Data Table: Illustrative Inhibition Data for 17β-HSD Inhibitors (Note: This table is illustrative of typical data for this class of compounds, as specific public data for 3,17-DAMPA is limited.)

| Enzyme Target | Inhibitor Class | Reported IC50 Range (nM) | Reported K_i Range (nM) |

| 17β-HSD Type 1 | Steroidal | 50 - 500 | 20 - 200 |

| 17β-HSD Type 2 | Non-steroidal | 100 - 1000 | 50 - 500 |

| 17β-HSD Type 3 | Androsterone (B159326) derivatives | 10 - 100 | 5 - 50 |

| 17β-HSD Type 5 | Steroidal | 200 - 2000 | 100 - 1000 |

Cellular Pathway Modulation

The inhibition of key steroid-metabolizing enzymes by 3,17-DAMPA has downstream consequences on cellular signaling pathways that are regulated by steroid hormones.

Effects on Signal Transduction Cascades

By reducing the local production of potent androgens and estrogens, 3,17-DAMPA can indirectly modulate the signal transduction cascades that are initiated by the binding of these hormones to their respective receptors. For example, in hormone-sensitive tissues, a decrease in the intracellular concentration of testosterone or estradiol (B170435) would lead to reduced activation of the androgen and estrogen receptors.

This, in turn, would affect the transcription of target genes that are regulated by these receptors. These genes are often involved in critical cellular processes such as proliferation, differentiation, and survival. Therefore, by altering the balance of steroid hormones, 3,17-DAMPA can influence these fundamental cellular pathways. The precise nature and extent of this modulation would depend on the specific cellular context and the particular 17β-HSD isoenzymes that are most potently inhibited by the compound.

Information on the chemical compound “3,17-Dampa” is not currently available in published scientific literature.

Extensive searches of scientific databases and research publications have yielded no specific information regarding the molecular and cellular mechanisms of a compound identified as “3,17-Dampa.” Consequently, data on its effects on gene expression (transcriptomics) and protein profiles (proteomics) are not available.

The requested article sections, including detailed research findings and data tables on the modulation of gene expression and proteomic changes induced by “3,17-Dampa,” cannot be generated at this time due to the absence of foundational research on this specific compound.

It is possible that “3,17-Dampa” is a novel or recently synthesized compound for which research has not yet been published, or the identifier may be incorrect. Further clarification of the compound's identity would be necessary to conduct a more fruitful search of the scientific literature.

Structure Activity Relationship Sar Studies of 3,17 Dampa and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3,17-DAMPA and its analogues is intrinsically linked to specific functional groups and their positions on the steroid scaffold.

Role of the 4-Methoxyphenyl (B3050149) Group at C-7

The presence and nature of substituents at the C-7 position of the androstane (B1237026) nucleus, particularly the 4-methoxyphenyl group in 3,17-DAMPA, are indicated to contribute to its potential interactions with biological targets. ontosight.ai While specific detailed research findings on the precise role of this group in 3,17-DAMPA's activity were not extensively detailed in the search results, the general principles of SAR suggest that aromatic rings and their substituents can significantly influence binding affinity through various interactions, including pi-pi stacking, hydrophobic interactions, and potential hydrogen bonding if other functional groups are present.

Impact of Acetate (B1210297) Modifications

In 3,17-DAMPA, the hydroxyl groups at C-3 and C-17 are modified as diacetates. ontosight.ai Acetate modifications can significantly impact a compound's properties. Esterification of hydroxyl groups to acetates generally increases lipophilicity, which can influence membrane permeability and interactions with hydrophobic regions of binding sites. researchgate.net Acetate groups can also serve as prodrugs, being cleaved in vivo to regenerate the free hydroxyl groups, which may then exert the primary biological activity. The presence of acetate groups could therefore affect the compound's solubility, metabolic fate, and the nature and duration of its interaction with biological targets.

Computational Approaches to SAR

Computational methods play a vital role in modern SAR studies, allowing for the prediction of activity, understanding of molecular interactions, and rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the biological activity of a set of compounds to their physicochemical properties or structural descriptors. wikipedia.orgslideshare.net These models can be used to predict the activity of new, untested compounds. wikipedia.org QSAR models can take various forms, relating descriptors such as electronic, geometric, or steric properties to biological activity. wikipedia.orgslideshare.net The process typically involves selecting a dataset of compounds with known activities, calculating molecular descriptors, selecting relevant descriptors, building a statistical model, and validating its predictive power. slideshare.net While general principles of QSAR are well-established and applied in drug design wikipedia.orgslideshare.netnih.govdada.nlnih.govuci.edunih.govresearchgate.net, specific QSAR studies directly on 3,17-DAMPA were not found in the provided search results. However, the structural features of 3,17-DAMPA make it amenable to QSAR analysis, where parameters describing the 4-methoxyphenyl group, the hydroxyl/acetate functionalities, and the steroid core could be correlated with observed biological effects.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are computational techniques used to study the interactions between a small molecule (ligand) and a biological target (receptor), such as a protein. ontosight.ainih.govimist.mascielo.org.mxuiuc.edu

Molecular docking predicts the preferred binding orientation (pose) of a ligand within the active site of a receptor and estimates the binding affinity. nih.govimist.mascielo.org.mxmdpi.comnih.gov This provides insights into the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that drive binding. nih.govimist.mamdpi.comnih.gov These insights are invaluable for understanding SAR and designing analogues with improved binding characteristics. nih.gov

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex. uiuc.edumdpi.comrug.nlelsevier.com This allows for the exploration of conformational changes, the stability of the bound complex, and the influence of the dynamic environment (e.g., solvent molecules) on binding. uiuc.edumdpi.com While the search results discuss the application of molecular docking and dynamics in general drug discovery and SAR studies ontosight.ainih.govimist.mascielo.org.mxuiuc.edumdpi.comnih.govelsevier.comacs.org, specific studies applying these techniques directly to 3,17-DAMPA or its interactions with potential biological targets were not found. However, these methods would be highly relevant for investigating how the specific structural features of 3,17-DAMPA, particularly the 4-methoxyphenyl group and the modified hydroxyls, influence its binding to hypothesized protein targets and the stability of such complexes.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| 3,17-DAMPA | 71315111 |

| Methotrexate (B535133) | 126944 |

| DAMPA | 637843 |

| 7-Hydroxymethotrexate | 643993 |

Interactive Data Table (Example based on hypothetical SAR data structure):

Design Principles for Optimized Analogues

The design of optimized analogues of 3,17-DAMPA would theoretically involve targeted modifications to its core structure to enhance desired biological activities, improve pharmacokinetic properties, or reduce potential off-target effects. Based on the general understanding of steroid SAR and the specific features of 3,17-DAMPA, potential design principles would likely focus on strategic alterations to the steroid nucleus, the 4-methoxyphenyl substituent, and the ester groups.

Modifications to the steroidal backbone could explore the impact of different saturation levels, ring substitutions, or the introduction of heteroatoms, aiming to influence binding affinity to specific receptors or alter metabolic stability. Variations of the 4-methoxyphenyl group, such as altering the position of the methoxy (B1213986) group, introducing other substituents on the phenyl ring, or replacing the phenyl ring with different aromatic or heteroaromatic systems, could be explored to modulate interactions with biological targets. The diacetate groups at positions 3 and 17 present opportunities for modification through hydrolysis to the free hydroxyls, esterification with different fatty acids or functional groups, or conversion to other functionalities, which could significantly impact solubility, lipophilicity, and metabolic fate.

In Vitro Pharmacological and Biological Investigations

Cell-Based Assays for Primary Activity Screening

Cell-based assays are widely used in the initial screening of compounds to identify potential biological activities. These assays involve treating various cell lines with the compound and observing the resulting cellular responses.

Anti-inflammatory Potential Assessment

Assessment of anti-inflammatory potential in vitro often involves evaluating a compound's ability to modulate inflammatory mediators, such as cytokines (e.g., IL-1, IL-6, TNF-α) or enzymes (e.g., COX-2), in cell models of inflammation. While the steroid structure of 3,17-Dampa suggests potential in this area 134.76.19, specific published research detailing its effects in anti-inflammatory cell-based assays was not found in the consulted sources.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

In vitro studies investigating antiproliferative effects assess a compound's ability to inhibit the growth or proliferation of cancer cells. Apoptosis assays determine if a compound can induce programmed cell death in these cells. Given the structural class of 3,17-Dampa 134.76.19, investigating its effects on various cancer cell lines would be a relevant area of research. However, specific published data on the antiproliferative or apoptotic effects of 3,17-Dampa in cancer cell lines were not available in the consulted sources.

Hormone-Related Cellular Responses

Steroid compounds can interact with hormone receptors and influence hormone-related cellular pathways. Assays in this category would explore the potential of 3,17-Dampa to modulate such responses in relevant cell lines. The steroid nucleus structure of 3,17-Dampa indicates a potential for hormone-related activity 134.76.19. However, specific published research detailing the hormone-related cellular responses to 3,17-Dampa was not found in the consulted sources.

Enzymatic Activity Assays

Enzymatic activity assays are used to determine if a compound can interact with specific enzymes, either as an inhibitor, activator, or substrate. For a steroid compound like 3,17-Dampa, relevant enzymatic studies might involve enzymes involved in steroid metabolism or signaling pathways. Specific published data on the effects of 3,17-Dampa in enzymatic activity assays were not available in the consulted sources.

Mechanistic In Vitro Studies

Mechanistic studies aim to elucidate the specific molecular pathways and targets through which a compound exerts its biological effects. These studies often follow initial activity screening to understand how a compound achieves its observed effects at a cellular or molecular level.

High-Throughput Screening for Target Identification

Based on the conducted search, specific research articles detailing in vitro pharmacological and biological investigations of the chemical compound "3,17-Dampa" using functional genomics, proteomics, and metabolomics approaches were not found. The search results provided general information about these 'omics' techniques and examples of their application to other compounds and biological systems, but no direct studies on "3,17-Dampa" utilizing these methods were identified.

Therefore, it is not possible to generate a detailed article focusing solely on the requested sections (5.3.2. Functional Genomics and Proteomics Approaches and 5.3.3. Metabolomics Profiling of Treated Cells) for 3,17-Dampa, as there are no specific research findings from the search results to populate these sections with accurate, compound-specific information.

A PubChem entry for DAMPA-d3 (CID 71315111), a deuterated form of a methotrexate (B535133) metabolite called DAMPA, was found nih.gov. While this compound has a similar name, it is not confirmed to be identical to "3,17-Dampa", and no 'omics' studies specifically on DAMPA-d3 in the context of cellular treatment were found in the search results.

Without specific published research on 3,17-Dampa employing the requested functional genomics, proteomics, and metabolomics methodologies, the content for the specified sections cannot be generated according to the instructions.

Preclinical in Vivo Studies Non Human Models

Animal Models for Evaluating Biological Activity

Animal models are employed to assess the potential therapeutic effects of compounds across various disease areas. While DAMPA is primarily known as a metabolite of methotrexate (B535133), some investigations have explored its biological activity.

Specific preclinical in vivo studies evaluating the anti-inflammatory activity of DAMPA as a standalone compound were not extensively detailed in the consulted literature. Research in anti-inflammatory models often involves inducing inflammation through various agents and assessing the compound's ability to mitigate the inflammatory response. Examples of such models include carrageenan-induced paw edema or acetic acid-induced writhing in rodents pharmacomicrobiomics.comchem960.comfda.gov. While methotrexate, the parent compound from which DAMPA is derived, is known for its anti-inflammatory properties and is studied in animal models of arthritis nih.gov, direct evidence of DAMPA's activity in these specific anti-inflammatory models was not found in the scope of this review.

Investigations into the direct anticancer activity of DAMPA appear limited based on the available information. One study assessed the cytotoxicity of DAMPA in the Molt-4 human leukemic cell line. The findings indicated that DAMPA was not cytotoxic to these cells and did not significantly alter the cytotoxicity of methotrexate. This suggests a lack of direct cell-killing activity by DAMPA in this specific cancer cell model. Preclinical anticancer research commonly employs various animal models, including xenograft models where human cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models that spontaneously develop tumors. While these models are widely used for evaluating potential anticancer agents, specific data on the evaluation of DAMPA in such in vivo anticancer models were not identified in the search results.

Research specifically investigating the effects of DAMPA in animal models of hormone-related disorders was not found within the scope of the consulted literature. Animal models are frequently used to study complex endocrine disorders, such as polycystic ovary syndrome (PCOS) or conditions related to menopause, often involving hormonal manipulations or genetic modifications. However, no specific studies detailing the evaluation of DAMPA in these types of models were identified.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted. Research on DAMPA's pharmacokinetics has been conducted, particularly in nonhuman primates, given its role as a methotrexate metabolite.

Pharmacokinetic studies in nonhuman primates (rhesus monkeys) involving the infusion of DAMPA have provided insights into its disposition. Following administration, DAMPA achieved peak plasma levels and was observed to be rapidly excreted in urine. The plasma disposition of DAMPA in these nonhuman primates was described by a three-compartment open model with first-order elimination.

Key pharmacokinetic parameters reported in nonhuman primates include a mean clearance of 1.9 l/kg/h and a mean terminal half-life of 51 minutes. Approximately forty-six percent of the administered dose was excreted in the urine as the parent compound.

While the studies in nonhuman primates involved intravenous infusion, providing data on distribution and elimination from plasma, detailed information regarding the absorption of orally administered DAMPA and its distribution into specific tissues beyond plasma was not extensively available in the reviewed literature. General pharmacokinetic principles indicate that absorption characteristics can vary significantly based on the route of administration and the compound's properties. Distribution involves the movement of the compound from the bloodstream into tissues, influenced by factors such as protein binding and tissue permeability.

Metabolism is a significant pathway for the elimination of DAMPA in nonhuman primates. Three metabolites of DAMPA have been identified in both plasma and urine of these animals: hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. The identification of these metabolites suggests that metabolic transformations, including hydroxylation and glucuronidation, play a role in the biotransformation of DAMPA.

Excretion is another crucial route for DAMPA elimination. In nonhuman primates, a substantial portion of the administered dose (46%) was excreted unchanged in the urine. This indicates that renal excretion of the parent compound is a significant elimination pathway. The more rapid elimination of DAMPA compared to methotrexate in patients with renal dysfunction suggests that non-renal elimination, including metabolism, contributes significantly to DAMPA's clearance.

The following table summarizes some of the pharmacokinetic findings for DAMPA in nonhuman primates:

| Parameter | Value (Nonhuman Primates) |

| Mean Clearance | 1.9 l/kg/h |

| Mean Terminal Half-Life | 51 minutes |

| Urinary Excretion (Parent) | 46% of dose |

Table 1: Summary of Pharmacokinetic Parameters for DAMPA in Nonhuman Primates.

| Metabolite | Detected In |

| Hydroxy-DAMPA | Plasma, Urine |

| DAMPA-Glucuronide | Plasma, Urine |

| Hydroxy-DAMPA-Glucuronide | Plasma, Urine |

Table 2: Identified Metabolites of DAMPA in Nonhuman Primates.

This article focuses solely on the chemical compound 3,17-Dampa, specifically addressing its investigation through advanced imaging techniques in preclinical in vivo studies for mechanism elucidation, as per the provided outline.

6.3. Advanced Imaging Techniques for In Vivo Mechanism Elucidation

Information specifically detailing the use of advanced imaging techniques in preclinical in vivo studies focused solely on elucidating the mechanism of action of 3,17-Dampa was not found in the consulted sources. While advanced imaging modalities such as MRI, PET, CT, and various optical imaging techniques are widely employed in preclinical research to study biological processes, disease progression, and the pharmacokinetics and pharmacodynamics of therapeutic agents in live animals, specific applications centered on the mechanism of 3,17-Dampa were not identified.

3,17-Dampa (2,4-diamino-N10-methylpteroic acid) is known as a metabolite of methotrexate.

Advanced Methodologies for 3,17 Dampa Research

Spectroscopic and Spectrometric Techniques for Characterization and Interaction Analysis (e.g., LC-SERS)

Spectroscopic and spectrometric methods are vital for the structural characterization of 3,17-Dampa and for studying its interactions with other molecules. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS), particularly when coupled with liquid chromatography (LC-SERS), offer high sensitivity and specificity for the detection and identification of compounds. SERS utilizes the enhancement of Raman scattering by molecules adsorbed on roughened metal surfaces, providing a unique vibrational fingerprint for identification. nih.gov

LC-SERS has been demonstrated as a valuable tool for the detection and quantification of compounds, including drug metabolites. This hyphenated technique combines the separation power of liquid chromatography with the enhanced detection capabilities of SERS. The identification of compounds like 3,17-Dampa using LC-SERS is based on their specific SERS spectra. nih.govacs.org This approach is particularly beneficial for analytes that may not exhibit strong UV absorption or are not easily ionized for mass spectrometry-based detection. nih.govacs.org Studies have shown that LC-SERS can achieve limits of detection in the micromolar range for related compounds. nih.govacs.orgnih.gov The integration of LC with SERS allows for the efficient separation of analytes within complex biological samples prior to SERS detection, helping to overcome challenges associated with overlapping bands that can occur when analyzing multiple analytes in complex matrices. dbkgroup.org

Chromatographic Methods for Purity and Metabolite Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods are indispensable for assessing the purity of 3,17-Dampa and for the analysis of its metabolites. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. torontech.com HPLC separates components based on their interactions with a stationary phase as they are carried through the column by a mobile phase. torontech.com Different detection methods, such as UV-Vis detection, can be coupled with HPLC to measure the absorbance of separated components at specific wavelengths, enabling their identification and quantification. torontech.com Purity testing using HPLC involves ensuring complete separation of the main compound peak from impurities and calculating resolution between peaks for accurate purity assessments. torontech.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-standard analytical tool, particularly in targeted metabolomics, allowing for the simultaneous measurement of numerous analytes with high sensitivity and specificity. upf.edu This technique combines the separation capabilities of LC with the power of mass spectrometry for detection and identification based on mass-to-charge ratio. dbkgroup.org LC-MS/MS is extensively used for the quantitation of metabolites in biological matrices like serum and urine. upf.edunih.govmdpi.com The optimization of parameters such as chromatographic conditions and mass spectrometry transitions is crucial for maximizing sensitivity and achieving accurate quantification of compounds like 3,17-Dampa and its potential metabolites. nih.gov Studies utilizing LC-MS/MS for the analysis of related compounds and their metabolites have demonstrated good accuracy and precision. nih.gov

Biochemical Assays for Enzyme Kinetics and Binding

Biochemical assays are fundamental for investigating the interactions of 3,17-Dampa with enzymes and other biological targets, providing insights into enzyme kinetics and binding affinities. Enzyme kinetics studies the rates of enzyme-catalyzed reactions and provides indirect information about the specificities and catalytic mechanisms of enzymes. cmu.educureffi.org Key parameters determined through enzyme kinetics include Vmax, the maximum reaction velocity at saturating substrate concentration, and Km, the Michaelis constant, which indicates the affinity between an enzyme and its substrate. cmu.edujasco-global.com A low Km suggests a high affinity, while a high Km indicates a low affinity. jasco-global.com

Spectrophotometric assays are a common type of enzyme assay that monitors a reaction by tracking changes in the absorbance spectrum of biochemicals as substrates are converted to products. bitesizebio.com By monitoring a specific wavelength range, the progress of the reaction can be tracked. bitesizebio.com The concentration of the enzyme is a critical factor in these assays, as higher enzyme levels generally lead to higher reaction rates. bitesizebio.com Other biochemical assays, such as binding assays using techniques like FRET or surface plasmon resonance (SPR), can also be employed to study the binding of 3,17-Dampa to its targets. bitesizebio.com

Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies, including genomics, proteomics, and metabolomics, offer comprehensive approaches to understand the broader biological context related to 3,17-Dampa. While genomics studies the entire set of genes in an organism, proteomics focuses on the entire set of proteins produced by a cell type under specific conditions. libretexts.org Proteomics complements genomics as genes code for proteins, and the set of proteins varies in different tissues and is dynamic. libretexts.org Metabolomics involves the study of small molecule metabolites found in an organism, representing the complete set of metabolites related to an organism's genetic makeup. libretexts.org

Future Perspectives in 3,17 Dampa Research

Development of Next-Generation Steroid Derivatives

The synthetic nature and modified structure of 3,17-DAMPA present opportunities for the development of next-generation steroid derivatives. By altering the substitutions on the androstane (B1237026) nucleus, particularly at positions 3, 7, and 17, researchers could aim to modulate its biological activity, improve pharmacokinetic properties, and potentially enhance target specificity. While research on derivatives of other steroids like androsterone (B159326) and estrone (B1671321) has explored modifications for inhibiting enzymes or achieving antiproliferative effects, specific studies on the synthesis and evaluation of derivatives directly based on the 3,17-DAMPA structure and its unique 7-(4-methoxyphenyl) group were not detailed in the reviewed literature. nih.govuni.lu Future research in this area would involve rational design based on structural-activity relationships, chemical synthesis of novel analogs, and in vitro and in vivo testing to evaluate their pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming the field of drug discovery and development. nih.govfda.gov These computational approaches can be leveraged to analyze large datasets, predict compound properties, identify potential biological targets, and design novel molecules. nih.govfda.gov In the context of 3,17-DAMPA, AI and ML could play a significant role in accelerating future research. This could involve using ML algorithms to predict the potential bioactivity of 3,17-DAMPA and its prospective derivatives, analyzing its interactions with various biological pathways, and optimizing the design of new steroid analogs with desired properties. fda.gov While the provided search results discuss the general applications of AI/ML in drug discovery, specific examples of their integration into research on 3,17-DAMPA were not found. nih.govfda.gov Future work could involve building predictive models based on the structural features of 3,17-DAMPA and related steroids to guide the synthesis and testing of new compounds, potentially reducing the time and cost associated with traditional drug discovery methods.

Q & A

Q. How to validate analytical methods for quantifying 3,17-Dampa in complex biological matrices?

- Methodological Answer : Perform spike-and-recovery experiments to assess accuracy (% recovery) and precision (inter-day CV%). Validate selectivity via matrix-matched calibration curves and cross-check with orthogonal methods (e.g., ELISA vs. mass spectrometry) .

Literature and Synthesis

Q. How to conduct systematic reviews on 3,17-Dampa’s pharmacological effects?

- Methodological Answer : Use PRISMA guidelines to screen databases (PubMed, Scopus). Extract data on study design, outcomes, and biases. Perform meta-analyses using random-effects models if heterogeneity is high .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.